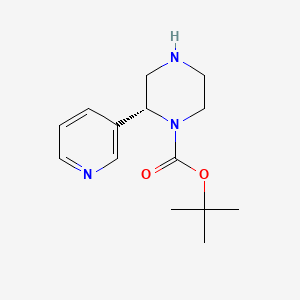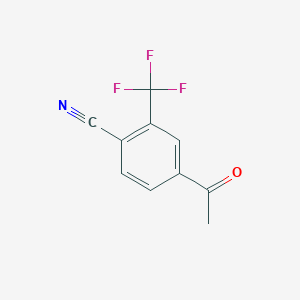
4-Acetyl-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H6F3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with an acetyl group at the 4-position and a trifluoromethyl group at the 2-position.
Preparation Methods
The synthesis of 4-Acetyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of trifluoromethylbenzene, followed by a cyano group replacement and subsequent acetylation. The reaction conditions often require the use of reagents such as glacial acetic acid, concentrated sulfuric acid, dibromo hydantoin, cuprous cyanide, and liquid ammonia . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques to minimize by-products and waste .
Chemical Reactions Analysis
4-Acetyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethyl and acetyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-Acetyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, as it can influence the compound’s bioavailability and efficacy . The acetyl group can also participate in various biochemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar compounds to 4-Acetyl-2-(trifluoromethyl)benzonitrile include:
4-Acetyl-2-methylbenzonitrile: This compound has a methyl group instead of a trifluoromethyl group, which affects its chemical properties and reactivity.
4-Isocyanato-2-(trifluoromethyl)benzonitrile: This compound has an isocyanate group, which makes it more reactive and suitable for different applications.
4-Trifluoromethylbenzonitrile: Lacks the acetyl group, resulting in different chemical behavior and applications. The uniqueness of this compound lies in the combination of the acetyl and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
4-acetyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO/c1-6(15)7-2-3-8(5-14)9(4-7)10(11,12)13/h2-4H,1H3 |
InChI Key |
ZHYYYTCVQRKHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



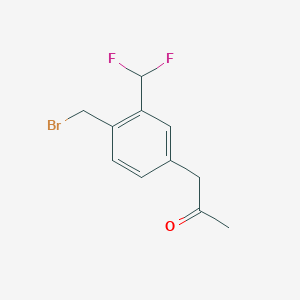
![[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14050890.png)
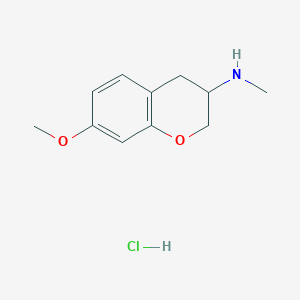
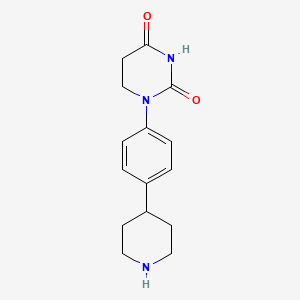
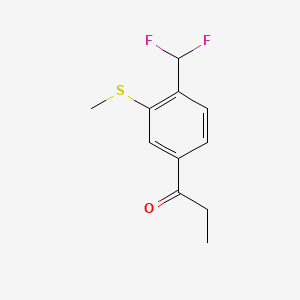
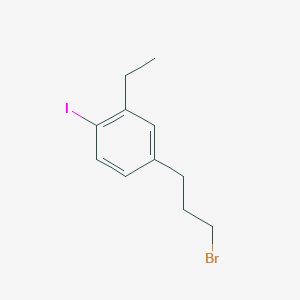
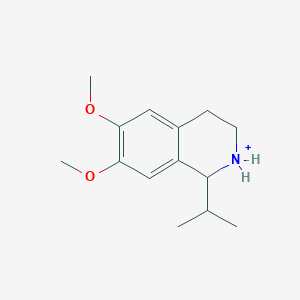

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol](/img/structure/B14050943.png)
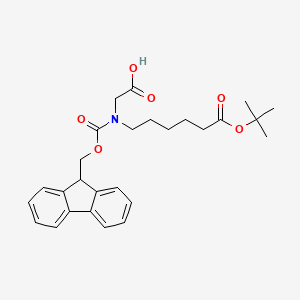
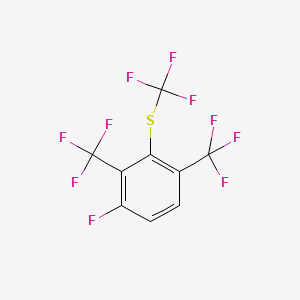
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)
